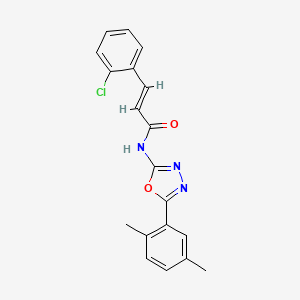
(E)-3-(2-chlorophenyl)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(2-chlorophenyl)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)acrylamide is a synthetic organic compound that belongs to the class of acrylamides. This compound features a chlorophenyl group, a dimethylphenyl group, and an oxadiazole ring, making it a molecule of interest in various fields of research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-chlorophenyl)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)acrylamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Acrylamide formation: The oxadiazole intermediate is then reacted with (E)-3-(2-chlorophenyl)acrylic acid or its derivatives under amide-forming conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-(2-chlorophenyl)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions could potentially target the oxadiazole ring or the acrylamide moiety.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxides of the original compound, while substitution could result in various substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of (E)-3-(2-chlorophenyl)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)acrylamide would depend on its specific application. In biological systems, it might interact with specific enzymes or receptors, altering their activity. The oxadiazole ring and acrylamide moiety could play crucial roles in its binding and activity.
Comparación Con Compuestos Similares
Similar Compounds
(E)-3-(2-chlorophenyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acrylamide: Lacks the dimethyl groups on the phenyl ring.
(E)-3-(2-chlorophenyl)-N-(5-(2,5-dimethylphenyl)-1,3,4-thiadiazol-2-yl)acrylamide: Contains a thiadiazole ring instead of an oxadiazole ring.
Uniqueness
The presence of the dimethylphenyl group and the oxadiazole ring in (E)-3-(2-chlorophenyl)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)acrylamide may confer unique chemical and biological properties, such as increased stability or specific interactions with biological targets.
Propiedades
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2/c1-12-7-8-13(2)15(11-12)18-22-23-19(25-18)21-17(24)10-9-14-5-3-4-6-16(14)20/h3-11H,1-2H3,(H,21,23,24)/b10-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZNCIRNPQEYPF-MDZDMXLPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C=CC3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)/C=C/C3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














